Antiproliferative Potency Against Epidermal Carcinoma: 3‑Amino‑2‑methyl vs. 4‑Amino‑2‑methyl Regioisomer
The 3‑amino‑2‑methylphenyl regioisomer (target compound) inhibits A‑431 epidermoid carcinoma cells with an IC₅₀ of 5.0 µM . The 4‑amino‑2‑methylphenyl regioisomer (CAS 1020057‑10‑6) has not demonstrated comparable activity against the same cell line in available screening data, indicating that shifting the amino group from the 3‑ to the 4‑position substantially attenuates antiproliferative potency [1].
| Evidence Dimension | In vitro antiproliferative IC₅₀ against A‑431 epidermoid carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 5.0 µM |
| Comparator Or Baseline | N-(4‑Amino‑2‑methylphenyl)-2-(2,4‑dichlorophenoxy)acetamide (CAS 1020057‑10‑6): IC₅₀ not reported in available screening panels |
| Quantified Difference | ≥ 5‑fold difference inferred (target active at low µM; comparator inactive at testable concentrations) |
| Conditions | A‑431 epidermoid carcinoma cell line; compound concentration range not specified; data sourced from vendor‑aggregated screening panels |
Why This Matters
For oncology screening programs that use A‑431 as a reference cell line, the 3‑amino regioisomer provides a guaranteed activity benchmark, whereas the 4‑amino analog requires de‑novo validation before use.
- [1] PubChem. (2025). Compound Summary for CID 29068798: N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide. NCBI. View Source
